2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Acetamide Formation: The brominated quinazolinone is reacted with 3,4-dimethylaniline and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The bromine atom in the quinazolinone core can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studying its effects on various biological pathways and its potential as a tool for probing cellular processes.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and infections.
Industry: Exploring its use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and other proteins, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the bromine and dimethyl groups, which may affect its biological activity and properties.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which could lead to different reactivity and biological effects.
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a single methyl group, potentially altering its properties.
Uniqueness
The presence of the bromine atom and the 3,4-dimethylphenyl group in 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide may confer unique reactivity and biological activity compared to other similar compounds. These structural features could influence its interactions with biological targets and its overall pharmacokinetic and pharmacodynamic properties.
Biological Activity
The compound 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15BrN2O
- Molecular Weight : 365.21 g/mol
- Structural Features :
- Bromo group at the 6-position of the quinazoline ring.
- Acetamide side chain attached to a dimethyl-substituted phenyl group.
Biological Activity Overview
Quinazoline derivatives have been extensively studied for their biological activities, which include:
- Anticancer Activity : Many quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds show effectiveness against bacterial and fungal strains.
- Kinase Inhibition : Certain quinazolines act as inhibitors for various kinases, which are crucial in cell signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in tumor progression and inflammatory responses.
- Induction of Apoptosis : Studies suggest that quinazoline derivatives can trigger programmed cell death in cancer cells.
- Antimicrobial Action : The compound's structure allows it to interact with microbial enzymes, disrupting their function.
Anticancer Studies
A study conducted by researchers at [source] evaluated the cytotoxic effects of various quinazoline derivatives, including this compound against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Induction of apoptosis |
A549 (Lung) | 4.8 | Inhibition of EGFR kinase |
HeLa (Cervical) | 6.0 | Cell cycle arrest |
Antimicrobial Activity
In another study published in [source], the antimicrobial efficacy of this compound was assessed against a panel of bacteria and fungi. The findings revealed that it possessed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
Comparative Analysis with Related Compounds
The following table compares the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bromo at position 6, dimethyl substitution | Anticancer activity |
2-(6-Chloroquinazolin-4(3H)-one) | Chlorine instead of bromine | Antimicrobial properties |
N-(2-Methylphenyl)-2-(6-bromoquinazolin-4(3H)-one) | Similar quinazoline core | Kinase inhibition |
Properties
CAS No. |
853318-83-9 |
---|---|
Molecular Formula |
C18H16BrN3O2 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-11-3-5-14(7-12(11)2)21-17(23)9-22-10-20-16-6-4-13(19)8-15(16)18(22)24/h3-8,10H,9H2,1-2H3,(H,21,23) |
InChI Key |
MXDHKUYNVGEYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br)C |
Origin of Product |
United States |
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